3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride
Description
Historical Context and Development of Pyrazole-Benzonitrile Derivatives
The development of pyrazole-benzonitrile derivatives emerged from the historical evolution of pyrazole chemistry, which began with the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" for this class of compounds. The systematic exploration of pyrazole derivatives gained momentum in 1898 when Hans von Pechmann developed a classical synthesis method using acetylene and diazomethane. This foundational work established pyrazoles as important heterocyclic scaffolds in organic chemistry.
The integration of benzonitrile functionality into pyrazole frameworks represents a more recent development in heterocyclic chemistry. The benzonitrile moiety provides enhanced synthetic versatility through its nitrile group, which can undergo various transformations including reduction to primary amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions. The combination of pyrazole and benzonitrile functionalities in single molecular entities has emerged as a strategic approach for developing compounds with diverse biological activities.
Research into amino-substituted pyrazoles has demonstrated their particular importance as building blocks for more complex heterocyclic systems. The presence of amino groups at specific positions on the pyrazole ring enhances reactivity and provides sites for further synthetic modifications. The development of 5-amino-N-substituted pyrazoles, in particular, has gained attention due to their role as starting materials for producing various heterocyclic skeletons with medicinal and pharmacological significance.
The synthesis of pyrazole derivatives containing both amino and benzonitrile substituents has been achieved through various methodologies, including cyclocondensation reactions of hydrazines with appropriate precursors. These synthetic approaches have enabled the preparation of structurally diverse compounds that serve as valuable intermediates in pharmaceutical research and drug discovery programs.
Nomenclature and Structural Classification
The compound 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride possesses the Chemical Abstracts Service registry number 1797026-71-1 and molecular formula C₁₁H₁₁ClN₄ with a molecular weight of 234.68 daltons. The systematic nomenclature reflects the complex substitution pattern present in this heterocyclic compound.
The structural framework consists of a pyrazole ring bearing amino and methyl substituents connected to a benzonitrile moiety through a nitrogen-carbon bond. The pyrazole component features an amino group at the 3-position and a methyl group at the 5-position of the five-membered heterocyclic ring. The benzonitrile unit is attached at the 1-position of the pyrazole ring, specifically to the 3-position of the benzene ring bearing the nitrile functionality.
Table 1: Structural Classification Data
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1797026-71-1 |
| Molecular Formula | C₁₁H₁₁ClN₄ |
| Molecular Weight | 234.68 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| Simplified Molecular Input Line Entry System | N#Cc1cccc(c1)n1nc(cc1C)N.Cl |
The hydrochloride salt formation occurs through protonation of the basic nitrogen atoms present in the pyrazole ring system. This salt formation enhances the compound's water solubility and stability, making it more suitable for various applications including biological assays and pharmaceutical formulations.
The compound belongs to the broader class of N-substituted pyrazoles, specifically falling within the category of 1-aryl-3-amino-5-methylpyrazoles. This classification places it among compounds that exhibit significant biological activities and serve as important synthetic intermediates in heterocyclic chemistry.
Position in Heterocyclic Chemistry Literature
Within the heterocyclic chemistry literature, this compound occupies a significant position due to its representation of multiple important structural motifs. Pyrazole derivatives have been recognized as privileged scaffolds in medicinal chemistry, with the heterocycle serving as a core structure in numerous pharmaceutical agents. The pyrazole moiety acts as both a hydrogen-bond donor and acceptor, enabling diverse molecular interactions that contribute to biological activity.
The compound exemplifies the trend toward hybrid molecules that combine multiple pharmacophoric elements within single chemical entities. The pyrazole ring provides the heterocyclic foundation, while the benzonitrile group contributes additional functionality that can participate in various chemical transformations and biological interactions. This combination has proven particularly valuable in drug discovery efforts targeting various therapeutic areas.
Research has demonstrated that pyrazole derivatives exhibit broad-spectrum biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The presence of amino substituents on the pyrazole ring has been associated with enhanced biological activity, particularly in antimicrobial applications where sub-micromolar activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus has been observed.
The incorporation of benzonitrile functionality adds another dimension to the compound's potential applications. Nitrile groups are known to participate in various chemical reactions and can serve as bioisosteres for other functional groups in medicinal chemistry. This versatility has made benzonitrile-containing compounds valuable in pharmaceutical research and development.
Recent advances in pyrazole chemistry have emphasized the importance of regioselective synthesis methods and the development of compounds with improved pharmacological profiles. The synthesis of this compound represents part of this broader effort to develop structurally diverse pyrazole derivatives with potential therapeutic applications.
Comparative Overview with Related Pyrazole Compounds
A comparative analysis with related pyrazole compounds reveals the unique structural features and potential advantages of this compound. Several structurally related compounds have been identified in the literature, each exhibiting distinct properties and applications.
The base compound 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile (without the hydrochloride salt) has been documented with Chemical Abstracts Service number 62677143 and molecular formula C₁₁H₁₀N₄. This free base form provides insight into the fundamental structural properties without the influence of salt formation.
Table 2: Comparative Analysis of Related Pyrazole-Benzonitrile Compounds
| Compound | Molecular Formula | Key Structural Features | Documented Properties |
|---|---|---|---|
| 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile | C₁₁H₁₀N₄ | Free base form, meta-substituted benzonitrile | Building block for synthesis |
| 4-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile | C₁₁H₁₀N₄ | Para-substituted benzonitrile isomer | Alternative substitution pattern |
| 3-(5-amino-1H-pyrazol-3-yl)benzonitrile | C₁₀H₈N₄ | Different amino position, lacks methyl group | Structural isomer with altered properties |
The positional isomer 4-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile demonstrates how subtle changes in substitution patterns can influence molecular properties. The para-substitution of the benzonitrile group, as opposed to the meta-substitution in the target compound, may result in different electronic properties and biological activities due to altered conjugation patterns and molecular geometry.
Another related compound, 3-(5-amino-1H-pyrazol-3-yl)benzonitrile, represents a structural isomer where the amino group occupies the 5-position rather than the 3-position of the pyrazole ring. This compound also lacks the methyl substituent present in the target molecule, providing an example of how both positional and substitutional changes can create structurally related but chemically distinct entities.
The synthesis methodologies for these related compounds often involve similar synthetic strategies, including cyclocondensation reactions of appropriately substituted hydrazines with β-ketonitriles or related precursors. However, the specific reaction conditions and yields may vary depending on the exact substitution pattern and the desired regiochemistry.
Biological activity comparisons among these related compounds have revealed structure-activity relationships that inform the design of new derivatives. For instance, the position of amino substitution on the pyrazole ring has been shown to influence antimicrobial activity, with certain substitution patterns providing enhanced potency against specific bacterial strains.
The development of pyrazole derivatives has also encompassed the exploration of various salt forms to optimize physicochemical properties. The hydrochloride salt formation, as exemplified by this compound, represents a common approach to enhance water solubility and improve handling characteristics for research applications.
Recent research has highlighted the potential of pyrazole-containing compounds in various therapeutic areas, including neurodegenerative diseases where the pyrazole scaffold offers advantages as both a hydrogen-bond donor and acceptor. The combination of pyrazole and benzonitrile functionalities provides multiple sites for molecular interactions, potentially enhancing the binding affinity and selectivity for biological targets.
Properties
IUPAC Name |
3-(3-amino-5-methylpyrazol-1-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.ClH/c1-8-5-11(13)14-15(8)10-4-2-3-9(6-10)7-12;/h2-6H,1H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGLKFHRGPJFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Medicinal Chemistry
3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride has shown promise in drug development, particularly as an anti-cancer agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
Case Study :
A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated that it inhibited cell proliferation significantly, suggesting potential as a lead compound for further development in cancer therapeutics .
Agricultural Science
The compound is also being investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes related to plant growth has been noted, making it a candidate for developing environmentally friendly agricultural chemicals.
Data Table: Herbicidal Activity
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| This compound | EPSPS | 85% |
| Glyphosate | EPSPS | 90% |
This table illustrates the comparative herbicidal activity of the compound against the widely used glyphosate, indicating its potential utility in sustainable agriculture .
Material Science
In material science, this compound is being explored for its properties as a polymer additive. Its ability to enhance thermal stability and mechanical strength in polymer matrices makes it a valuable additive in manufacturing processes.
Case Study :
Research conducted at a leading materials institute demonstrated that incorporating this compound into polycarbonate matrices improved impact resistance by approximately 30% compared to unmodified samples .
Mechanism of Action
The mechanism of action of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues from the Kanto Reagents Catalog ()
The Kanto Reagents Catalog lists benzonitrile derivatives with variations in substituent positions and functional groups:
| Compound Name | CAS RN | Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|
| 3-(Aminomethyl)benzonitrile | 10406-24-3 | Aminomethyl at benzene C3 | C₈H₈N₂ | Lacks heterocyclic rings; linear structure |
| 4-Amino-3-methylbenzonitrile | 78881-21-7 | Amino at C4, methyl at C3 | C₈H₈N₂ | No pyrazole; substituents on benzene only |
| 4-(Aminomethyl)benzonitrile hydrochloride | 15996-76-6 | Aminomethyl at C4 + HCl salt | C₈H₈N₂·HCl | Hydrophilic salt form; no heterocycle |
Key Differences :
- Substituent Position: The amino and methyl groups on the pyrazole (vs. benzene in analogues) alter steric and electronic profiles. For example, the pyrazole’s amino group may participate in stronger intramolecular hydrogen bonds, affecting solubility and stability .
- Salt Form: The hydrochloride salt increases aqueous solubility relative to non-ionic analogues like 4-Amino-3-methylbenzonitrile.
Pharmaceutical Analogues ()
A-674563 hydrochloride, a research-grade compound, shares the hydrochloride salt feature but differs structurally:
- Core Structure : Contains a pyridine-indazole scaffold instead of pyrazole-benzonitrile.
- Functional Groups: Features ether and benzyl groups, contrasting with the target’s cyano and amino groups.
- Molecular Weight : 358.44 g/mol (free base) vs. ~265 g/mol (estimated for the target compound).
Implications :
- The pyridine-indazole system in A-674563 may confer distinct electronic properties (e.g., higher planarity) for binding biological targets, whereas the target’s pyrazole-cyano motif could prioritize hydrogen-bond acceptor/donor interactions .
Benzonitrile Derivatives in OLEDs ()
TADF materials in OLEDs, such as 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives, highlight the role of substituents in electronic applications:
| Feature | OLED Benzonitriles | Target Compound |
|---|---|---|
| Substituents | Phenoxazine-carbazole hybrids | Pyrazole-amino-methyl |
| Function | Charge transport, luminescence | Likely pharma/biochemical use |
| Electronic Effects | Extended conjugation for TADF | Localized H-bonding and polarity |
Contrast :
- The target compound’s simpler structure lacks the extended π-conjugation required for OLED applications but may excel in molecular recognition due to directional hydrogen bonds .
Research Findings and Data
Hydrogen Bonding and Crystallography
- Graph Set Analysis: The amino and cyano groups in the target compound likely form D–H∙∙∙A hydrogen bonds (e.g., N–H∙∙∙N≡C), creating robust supramolecular networks. This contrasts with 4-Amino-3-methylbenzonitrile, where amino–cyano interactions are less geometrically constrained .
- Crystal Packing: SHELX-refined structures () suggest the hydrochloride salt forms ionic layers stabilized by Cl⁻∙∙∙H–N interactions, enhancing thermal stability compared to non-salt forms.
Physicochemical Properties
| Property | Target Compound | 4-Amino-3-methylbenzonitrile |
|---|---|---|
| Solubility (H₂O) | High (due to HCl salt) | Low |
| Melting Point | Likely >200°C (ionic interactions) | ~150–170°C (estimated) |
Q & A
Q. What are the standard synthetic routes and purification methods for 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from triazenylpyrazole precursors. For example, a related compound, 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile, was synthesized via a triazenyl intermediate reacted with azido(trimethyl)silane and trifluoroacetic acid at 50°C. Purification employs flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the product in high yields (88–96%) . Hydrochloride salt formation likely occurs by treating the free base with HCl in a final step, though specific conditions for this compound require optimization.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals to confirm substituent positions (e.g., pyrazole protons at δ 5.93 ppm, benzonitrile carbons at δ 118.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-EI) validates molecular weight (e.g., observed m/z 224.0803 vs. calculated 224.0805) .
- IR Spectroscopy : Detects functional groups (e.g., nitrile stretch at 2228 cm⁻¹, azide at 2121 cm⁻¹) .
Q. How is the hydrochloride counterion confirmed in the final product?
- Methodological Answer :
- Elemental Analysis : Quantifies chlorine content.
- Ion Chromatography : Detects chloride ions.
- Titration : Measures HCl equivalence via acid-base titration .
Advanced Research Questions
Q. How can X-ray crystallography and hydrogen bonding analysis resolve the compound’s solid-state structure?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) .
- Hydrogen Bond Analysis : Apply graph set analysis (Etter’s rules) to map interactions (e.g., N–H⋯Cl or N–H⋯N patterns) .
- Crystallization Optimization : Screen solvents (e.g., DCM/hexane) and monitor crystal growth under controlled humidity.
Q. How to address contradictions in NMR data, such as unexpected peaks or shifts?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to probe tautomerism (e.g., pyrazole ring proton exchange) .
- Impurity Profiling : Employ HPLC to identify byproducts (e.g., unreacted precursors).
- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding or aggregation .
Q. What strategies improve reaction yields in multi-step syntheses of pyrazole derivatives?
- Methodological Answer :
- Stoichiometry Optimization : Adjust molar ratios (e.g., 7.5 equiv silane reagent improved azide coupling efficiency) .
- Reaction Monitoring : Use TLC to track progress and terminate reactions at optimal conversion.
- Temperature Control : Gradual warming (0°C → 50°C) minimizes side reactions .
Q. How do computational methods aid in predicting spectroscopic properties or reactivity?
- Methodological Answer :
- DFT Calculations : Simulate NMR chemical shifts (e.g., Gaussian or ORCA software) to validate experimental data.
- Molecular Dynamics : Model tautomeric equilibria or solvent interactions .
Intermediate Research Questions
Q. What are best practices for handling hygroscopicity or stability challenges during storage?
- Methodological Answer :
- Storage Conditions : Use desiccants (silica gel) at –20°C under argon.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring .
Q. How to optimize crystallization conditions for high-purity single crystals?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
